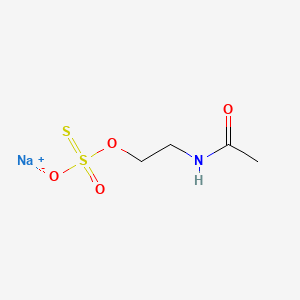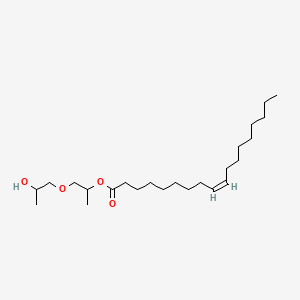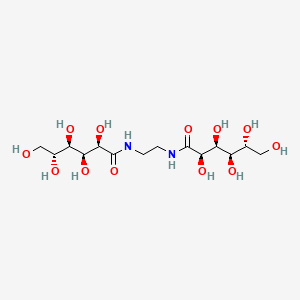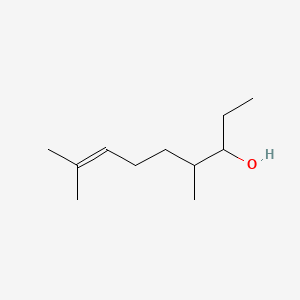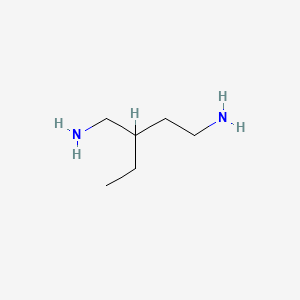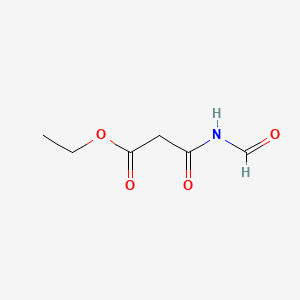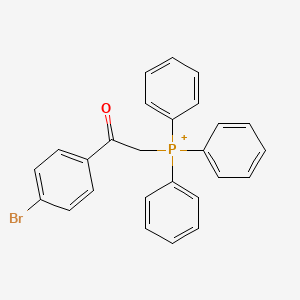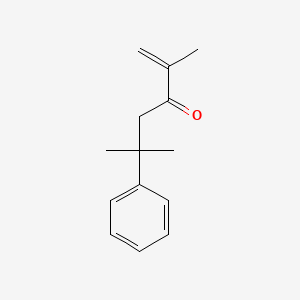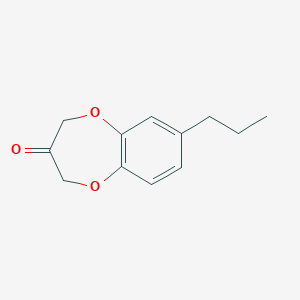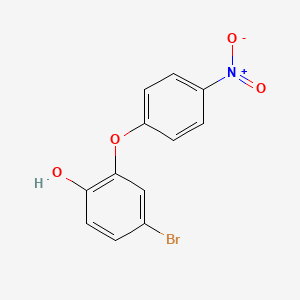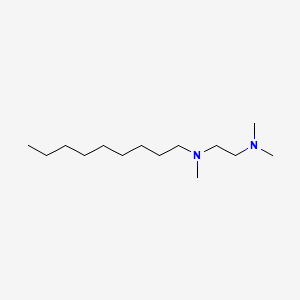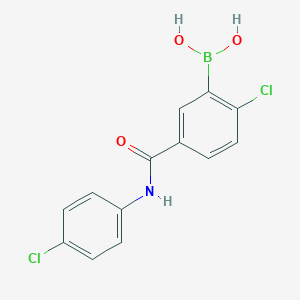
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro and chlorophenylcarbamoyl groups. The boronic acid functionality makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 2-chloro-5-iodophenylboronic acid with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
化学反応の分析
Types of Reactions
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent like THF or toluene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide or sodium perborate.
Solvents: Tetrahydrofuran (THF), toluene, or dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with serine and threonine residues in proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers, where the boronic acid functionality can be used for cross-linking and functionalization.
作用機序
The mechanism of action of 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with nucleophilic residues in proteins. The boronic acid group can interact with serine and threonine residues in proteases, inhibiting their activity. This interaction is facilitated by the formation of a tetrahedral boronate ester intermediate, which is stabilized by the surrounding protein environment.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar applications but lacks the additional chloro and chlorophenylcarbamoyl groups.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the chloro and chlorophenylcarbamoyl groups, leading to different reactivity and applications.
2-Chloro-5-(trifluoromethyl)phenylboronic Acid: Similar structure but with a trifluoromethyl group, which imparts different electronic properties and reactivity.
Uniqueness
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and chlorophenylcarbamoyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C13H10BCl2NO3 |
|---|---|
分子量 |
309.9 g/mol |
IUPAC名 |
[2-chloro-5-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
InChIキー |
JPABBPVSOZIRSO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



